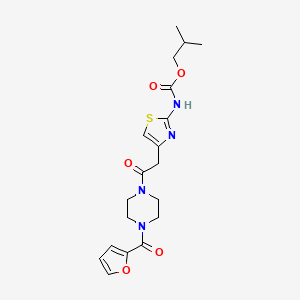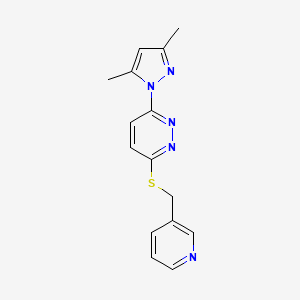![molecular formula C22H25N3O4S2 B2747822 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 501351-52-6](/img/structure/B2747822.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EBTB, and it has been shown to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
The synthesis of compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has been explored for their potential anticancer properties. For instance, the study by Vellaiswamy and Ramaswamy (2017) detailed the synthesis of Co(II) complexes with similar sulfonamide structures, which exhibited significant in vitro cytotoxicity against human breast cancer cell lines (MCF 7) (Vellaiswamy & Ramaswamy, 2017). Similarly, Yılmaz et al. (2015) synthesized indapamide derivatives that showed proapoptotic activity on melanoma cell lines, indicating the potential of sulfonamide derivatives in cancer treatment (Yılmaz et al., 2015).
Antimicrobial Activity
The antimicrobial properties of sulfonamide compounds have been a subject of interest, with research indicating their effectiveness against various bacterial strains. A study by Priya et al. (2006) synthesized new benzamide derivatives bearing bioactive moieties, showing significant antibacterial and antifungal activities (Priya et al., 2006).
Antiinflammatory Agents
Compounds with structural similarities to this compound have also been investigated for their anti-inflammatory potential. For example, Boschelli et al. (1995) reported on the synthesis of 3-thiobenzo[b]thiophene-2-carboxamides and heterocyclic analogs, including benzofurans and indoles, which inhibited the expression of adhesion molecules E-selectin, ICAM-1, and VCAM-1, suggesting potential anti-inflammatory applications (Boschelli et al., 1995).
Propriétés
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-18-5-4-6-19-20(18)23-22(30-19)24-21(26)16-7-9-17(10-8-16)31(27,28)25-13-11-15(2)12-14-25/h4-10,15H,3,11-14H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWTDJDOLOUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

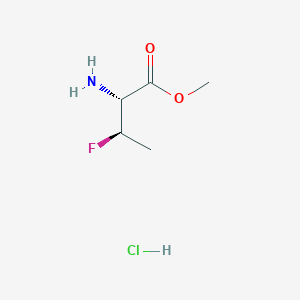
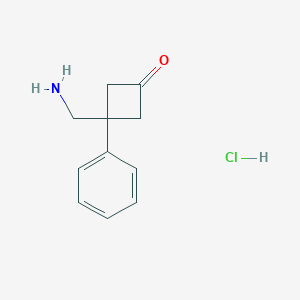
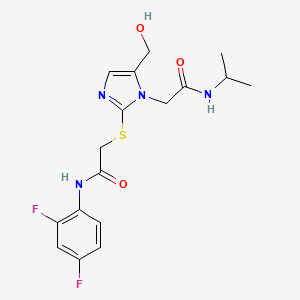
![N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2747747.png)
![Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate](/img/structure/B2747748.png)
![1-Iodo-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2747749.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2747750.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
![5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2747754.png)

![methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2747759.png)

